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Compound of Interest

Compound Name:
2-(4-Bromophenoxy)-1-

cyclopropylethanone

CAS No.: 1340596-78-2

Cat. No.: B1529414

Get Quote

In the landscape of drug discovery and development, the precise characterization of novel

chemical entities is the bedrock upon which successful programs are built. 2-(4-
Bromophenoxy)-1-cyclopropylethanone (CAS No. 220849-33-0) represents a molecule with

structural motifs—a brominated aromatic ring, an ether linkage, and a cyclopropyl ketone—that

are of significant interest in medicinal chemistry. The interplay of these functional groups

dictates the compound's physical properties, which in turn influence its solubility, absorption,

distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Publicly available experimental data on 2-(4-Bromophenoxy)-1-cyclopropylethanone is

limited. Therefore, this guide is structured not as a static data sheet, but as a comprehensive

roadmap for its characterization. As a Senior Application Scientist, the objective is to provide

researchers, scientists, and drug development professionals with the foundational principles,

robust experimental protocols, and predictive insights necessary to fully elucidate the physical

properties of this compound. We will proceed from fundamental identity and calculated

properties to detailed, field-proven methodologies for experimental determination.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1529414#bc-rfq
https://www.benchchem.com/product/b1529414/docs?utm_src=pdf-body#introduction-defining-the-molecule-and-the-path-to-characterization
https://www.benchchem.com/product/b1529414/docs?utm_src=pdf-body#introduction-defining-the-molecule-and-the-path-to-characterization
https://www.benchchem.com/product/b1529414/docs?utm_src=pdf-body#introduction-defining-the-molecule-and-the-path-to-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529414?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Section 1: Compound Identity and Core
Physicochemical Properties
The first step in characterizing any compound is to establish its fundamental identity and

theoretical properties. These values serve as a baseline for all subsequent experimental work.

Molecular Structure:

Caption: Chemical structure of 2-(4-Bromophenoxy)-1-cyclopropylethanone.

Table 1: Calculated and Predicted Physicochemical Properties

Property Value Source / Method

CAS Number 220849-33-0 Chemical Abstract Service

Molecular Formula C₁₁H₁₁BrO₂ ---

Molecular Weight 255.11 g/mol Calculated

Physical Form Solid (Predicted)
Based on analogous

structures[1][2]

Melting Point (°C) Not Available
Requires experimental

determination

Boiling Point (°C) Not Available
Requires experimental

determination

Density (g/cm³) Not Available
Requires experimental

determination

Section 2: Melting Point Determination
Expertise & Experience: The melting point is a critical physical property that provides a primary

indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of

a pure crystalline solid, whereas impurities will depress the melting point and broaden the

range.[3] For a novel compound like 2-(4-Bromophenoxy)-1-cyclopropylethanone, an

accurate melting point determination is the first step in establishing a purity specification.
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The chosen methodology involves a preliminary rapid scan to estimate the melting range,

followed by a slower, more precise measurement. This two-step approach is efficient and

prevents overshooting the melting point, a common error that necessitates a lengthy cool-down

period.

Experimental Protocol: Capillary Melting Point Determination
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Preliminary Scan

Accurate Determination

Start: Dry Compound Sample

1. Finely powder the sample
using a mortar and pestle.

2. Load ~3 mm of sample into a
sealed-end capillary tube.

3. Place capillary in melting point
apparatus (e.g., Mel-Temp).

4a. Heat rapidly (~10-20°C/min)
to get an approximate melting range.

5a. Record the approximate
melting point (T_approx).

6. Cool apparatus to at least
20°C below T_approx.

7a. Heat rapidly to within 20°C
of T_approx.

7b. Reduce heating rate to
1-2°C/min.

8a. Record T1: Temperature at
which the first liquid appears.

8b. Record T2: Temperature at which
the sample is fully liquid.

9. Report melting point as the
range T1 - T2.

End
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Start: Compound & Solvents

1. Add excess solid compound to a
known volume of solvent in a sealed vial.

4. Prepare a standard curve of the
compound with known concentrations.

2. Agitate at a constant temperature
(e.g., 25°C) for 24-72 hours to

reach equilibrium.

3. Separate solid from solution via
centrifugation and/or filtration
(e.g., 0.22 µm PTFE filter).

5. Quantify the solute concentration in the
clear filtrate using a validated

analytical method (e.g., HPLC-UV).

6. Calculate solubility in mg/mL or mol/L.

End

Click to download full resolution via product page

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

Preparation: Add an excess amount of solid 2-(4-Bromophenoxy)-1-cyclopropylethanone
to a series of vials, each containing a known volume of a different solvent (e.g., water,
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phosphate-buffered saline pH 7.4, ethanol, DMSO). "Excess" means that undissolved solid

should be clearly visible.

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate in a

temperature-controlled environment (e.g., 25°C). Agitate for a sufficient duration (typically 24

to 72 hours) to ensure equilibrium is reached. [4][5]3. Phase Separation: Allow the vials to

stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a

sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm

PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.

[4][6]4. Quantification: Analyze the concentration of the compound in the clear filtrate. High-

Performance Liquid Chromatography (HPLC) with UV detection is the preferred method. A

standard calibration curve must be prepared using solutions of the compound at known

concentrations to ensure accurate quantification. [7]5. Data Reporting: Express the solubility

in conventional units such as mg/mL or mol/L for each solvent at the specified temperature.

Section 4: Spectroscopic and Analytical
Characterization
For any new chemical entity, spectroscopic analysis is non-negotiable. It provides an

unambiguous confirmation of the molecular structure. While experimental spectra for 2-(4-
Bromophenoxy)-1-cyclopropylethanone are not publicly available, we can predict the key

features based on its functional groups.

A. ¹H and ¹³C NMR Spectroscopy

Authoritative Grounding: NMR spectroscopy provides detailed information about the carbon-

hydrogen framework of a molecule. Chemical shifts (δ) indicate the electronic environment of

each nucleus. [8]

¹H NMR Predictions:

Aromatic Protons: The protons on the brominated benzene ring will appear as two

doublets in the aromatic region (δ 6.8-7.6 ppm). The protons adjacent to the bromine atom

will be at a different chemical shift than those adjacent to the ether linkage due to differing

electronic effects.
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Phenoxy Methylene Protons (-O-CH₂-): The two protons of the methylene group adjacent

to the ether oxygen will appear as a singlet around δ 4.5-5.0 ppm.

Cyclopropyl Protons: The protons on the cyclopropyl ring will appear in the upfield region

(δ 0.8-1.5 ppm) as complex multiplets due to their unique magnetic environments. [9]* ¹³C

NMR Predictions:

Carbonyl Carbon (C=O): The ketone carbonyl carbon will exhibit a characteristic signal in

the far downfield region of the spectrum, typically between δ 190-215 ppm. [10][11] *

Aromatic Carbons: Four distinct signals are expected in the aromatic region (δ 115-160

ppm). The carbon atom bonded to the bromine (C-Br) and the carbon bonded to the ether

oxygen (C-O) will be readily identifiable.

Phenoxy Methylene Carbon (-O-CH₂-): This carbon will likely appear around δ 70-80 ppm.

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will be found in the upfield

region (δ 10-30 ppm).

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying

the functional groups present in a molecule. [12]The absorption of infrared radiation excites

molecular vibrations, and the frequencies of these absorptions are characteristic of specific

bonds. [13]

Predicted Key Absorption Bands:

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1700-1720

cm⁻¹. This is one of the most prominent peaks in the spectrum and is highly characteristic

of a ketone carbonyl group. [14][15] * Aromatic C=C Stretch: Medium intensity peaks will

appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond

stretching within the benzene ring.

C-O Stretch (Ether): A distinct band corresponding to the aryl-alkyl ether C-O stretching

will be present in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric)

regions.
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C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between

500-680 cm⁻¹, will indicate the presence of the carbon-bromine bond.

C. Mass Spectrometry (MS)

Trustworthiness: Mass spectrometry is the definitive technique for determining the molecular

weight of a compound and can provide significant structural information through analysis of

fragmentation patterns. [16]For halogenated compounds, MS is particularly powerful due to the

characteristic isotopic patterns of chlorine and bromine.

Predicted Mass Spectrum Features:

Molecular Ion (M⁺): The key feature will be a pair of peaks for the molecular ion. Bromine

has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. [17]This will

result in two molecular ion peaks of almost equal intensity, one at m/z = 254 (for the

C₁₁H₁₁⁷⁹BrO₂ ion) and one at m/z = 256 (for the C₁₁H₁₁⁸¹BrO₂ ion). This M and M+2

pattern is a definitive signature for a monobrominated compound. [16][17] * Key

Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the cyclopropyl

ring is a common pathway for ketones, which would result in a [M - C₃H₅]⁺ fragment.

Loss of Bromine: Cleavage of the C-Br bond, while less favorable than in alkyl

bromides, can occur, leading to a fragment at [M - Br]⁺. [16][18] * Phenoxy

Fragmentation: Cleavage of the ether bond can lead to fragments corresponding to the

bromophenoxy cation or the cyclopropyl ethanone cation.

Conclusion and Path Forward
This technical guide provides a comprehensive framework for the characterization of 2-(4-
Bromophenoxy)-1-cyclopropylethanone. While definitive experimental data is not yet widely

published, the application of fundamental chemical principles and established analytical

protocols allows for robust prediction and a clear path to experimental verification. The

methodologies outlined herein for determining melting point, solubility, and spectroscopic

identity are standard, validated procedures in the pharmaceutical and chemical industries. By

following these protocols, researchers can generate the high-quality, reliable data necessary to

advance their research and development objectives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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